Product packaging for 1,3-Dinitronaphthalen-2-ol(Cat. No.:CAS No. 116397-85-4)

1,3-Dinitronaphthalen-2-ol

Cat. No.: B14298866
CAS No.: 116397-85-4
M. Wt: 234.16 g/mol
InChI Key: GUHSFUVMQXIKSL-UHFFFAOYSA-N
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Description

1,3-Dinitronaphthalen-2-ol is a nitrated naphthol derivative of significant interest in advanced organic synthesis and materials science research. Its molecular structure, incorporating both nitro and hydroxyl functional groups on a naphthalene backbone, makes it a versatile precursor and intermediate. In research settings, this compound is primarily valued for its role in the synthesis of complex organic molecules, including heterocyclic compounds and specialized dyes . The electron-deficient aromatic system of this compound allows it to function as an electron acceptor, facilitating the formation of charge-transfer complexes, which are a key area of study in the development of new nonlinear optical (NLO) materials and organic electronic devices . Furthermore, related nitronaphthalene analogs have demonstrated potential in pharmaceutical research as pharmacophores in the development of enzyme inhibitors, such as AKR1C3 for castration-resistant prostate cancer (CRPC), highlighting the broader applicability of this chemical class in medicinal chemistry . Researchers also utilize this compound and its derivatives in the development of chemosensors; for instance, naphthalen-2-ol structures have been incorporated into probes for the selective detection of metal ions like Fe²⁺, showcasing their utility in analytical and environmental chemistry . Consistent with its research applications, this compound is offered as a high-purity material to ensure reliable and reproducible experimental outcomes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2O5 B14298866 1,3-Dinitronaphthalen-2-ol CAS No. 116397-85-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116397-85-4

Molecular Formula

C10H6N2O5

Molecular Weight

234.16 g/mol

IUPAC Name

1,3-dinitronaphthalen-2-ol

InChI

InChI=1S/C10H6N2O5/c13-10-8(11(14)15)5-6-3-1-2-4-7(6)9(10)12(16)17/h1-5,13H

InChI Key

GUHSFUVMQXIKSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Pathways to 1,3 Dinitronaphthalen 2 Ol

Regioselectivity and Isomer Distribution in the Synthesis of Dinitronaphthalenes and Nitronaphthols

Regioselectivity is a critical factor in the synthesis of specifically substituted naphthalenes. scirp.orgvulcanchem.com The position of the incoming nitro group is dictated by the electronic and steric effects of the substituents already present on the naphthalene (B1677914) ring.

In the nitration of 1-nitronaphthalene (B515781), the primary products are 1,5- and 1,8-dinitronaphthalene (B126178). The formation of 1,3-dinitronaphthalene (B1222033) is a minor product in traditional mixed-acid nitration. However, the use of different catalytic systems can alter this distribution. For example, the nitration of 1-nitronaphthalene with NO₂ over a HY-zeolite catalyst has been shown to produce a mixture of dinitronaphthalene isomers, including 1,3-dinitronaphthalene. researchgate.net

The nitration of naphthols is governed by the strong activating and ortho-, para-directing influence of the hydroxyl group. For 2-naphthol, this would direct nitration to the 1- and 3-positions. However, achieving selective dinitration at these positions requires careful control to prevent the formation of other isomers or over-nitration. The use of ultrasonication has been reported to enhance regioselectivity in the nitration of various aromatic compounds, including naphthols, potentially offering a method to improve the yield of the desired isomer. scirp.orgsemanticscholar.org

The following table summarizes the isomer distribution in a specific catalytic nitration of 1-nitronaphthalene:

CatalystConversion of 1-nitronaphthalene (%)Selectivity to 1,5-DNN (%)Selectivity to 1,3-DNN (%)Selectivity to 1,4-DNN (%)Selectivity to 1,8-DNN (%)
Ni(CH₃COO)₂·4H₂O33.1034.1023.5619.303.56
Data from a study on the nitration of 1-nitronaphthalene with NO₂. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield of 1,3-dinitronaphthalen-2-ol and minimizing the formation of unwanted byproducts. rushim.ru Key parameters that can be adjusted include the choice of nitrating agent, catalyst, solvent, temperature, and reaction time. nih.govnumberanalytics.com

The development of milder and more selective nitration methods is an active area of research. sharif.edu For instance, the use of solid acid catalysts, such as zeolites or sulfated metal oxides, can offer advantages in terms of handling, recovery, and potentially improved selectivity. researchgate.netresearchgate.net The use of ionic liquids as reaction media has also been explored for nitration reactions, sometimes leading to cleaner reactions and easier product isolation. sharif.edu

Furthermore, process optimization techniques, such as design of experiments (DoE), can be systematically employed to identify the optimal combination of reaction variables. numberanalytics.com This approach allows for the efficient screening of a wide range of conditions to pinpoint those that provide the highest yield and selectivity for the target molecule. numberanalytics.com For instance, in the nitration of 1-nitronaphthalene, factors like temperature and the type of catalyst have been shown to significantly influence the conversion and the distribution of dinitronaphthalene isomers. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 1,3 Dinitronaphthalen 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1,3-Dinitronaphthalen-2-ol, ¹H and ¹³C NMR would provide definitive evidence for its constitution and allow for differentiation from its isomers.

In a hypothetical ¹H NMR spectrum, the hydroxyl proton (-OH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The aromatic protons would present a complex splitting pattern in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants (J-values) would be crucial for assigning each proton to its specific position on the naphthalene (B1677914) ring. The proton at the C4 position, being situated between two nitro groups, would be expected to be significantly deshielded and appear at a very low field.

The ¹³C NMR spectrum would complement the proton data by showing distinct signals for each of the ten carbon atoms in the molecule. The carbons bearing the nitro groups (C1 and C3) and the hydroxyl group (C2) would be readily identifiable by their characteristic chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further aid in distinguishing between CH, CH₂, and quaternary carbons.

Hypothetical ¹H NMR Data for this compound

Proton Expected Chemical Shift (ppm) Multiplicity
H-4 Highly deshielded Singlet
H-5 Downfield Doublet
H-6 Downfield Triplet
H-7 Downfield Triplet
H-8 Downfield Doublet

Mass Spectrometry (MS) Techniques, including LC-MS/MS and GC-MS, for Molecular Confirmation and Fragment Analysis

Mass spectrometry (MS) is indispensable for confirming the molecular weight of a compound and providing structural information through fragmentation analysis. chemicalbook.com For this compound (molar mass: 234.17 g/mol ), the molecular ion peak ([M]⁺) would be expected at m/z 234.

When coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), MS allows for the separation and analysis of complex mixtures, which would be vital for isolating this compound from potential synthesis byproducts or isomers. hmdb.cachemicalbook.com LC-MS/MS, a tandem MS technique, would offer enhanced sensitivity and structural detail by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a unique fragmentation pattern. lookchem.comlibretexts.org

The fragmentation of this compound would likely involve the loss of the nitro groups (NO₂, 46 Da) and the hydroxyl group (OH, 17 Da). Characteristic fragments would include ions corresponding to [M-OH]⁺, [M-NO₂]⁺, and [M-2NO₂]⁺. The precise fragmentation pathway provides a fingerprint that can help to confirm the substitution pattern on the naphthalene core. mdpi.com

Expected Key Fragments in the Mass Spectrum of this compound

m/z Value Identity
234 [M]⁺
217 [M-OH]⁺
188 [M-NO₂]⁺
171 [M-OH-NO₂]⁺

Infrared (IR) Spectroscopy for Characterization of Functional Groups and Bond Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. savemyexams.com The IR spectrum of this compound would be characterized by several key absorption bands.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200-3600 O-H Stretch Hydroxyl (-OH)
>3000 C-H Stretch Aromatic
1500-1550 Asymmetric N-O Stretch Nitro (-NO₂)
1400-1600 C=C Stretch Aromatic Ring

X-ray Single Crystallography for Precise Solid-State Molecular and Crystal Structure Determination

The analysis would reveal the planarity of the naphthalene ring system and the orientation of the hydroxyl and two nitro substituents. It is expected that the nitro groups may be slightly twisted out of the plane of the naphthalene ring due to steric hindrance. Furthermore, the crystallographic data would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the naphthalene rings, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound. While crystal structure data for the related compound 1,3-dinitronaphthalene (B1222033) exists, similar data for the 2-ol derivative is not currently available. ugr.es

Computational Chemistry and Theoretical Modeling of 1,3 Dinitronaphthalen 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 1,3-Dinitronaphthalen-2-ol, DFT calculations are instrumental in elucidating its fundamental properties.

Electronic Structure: The electronic behavior of this compound is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The presence of two strong electron-withdrawing nitro (-NO₂) groups significantly lowers the energy of the LUMO, making the molecule a potent electron acceptor. The naphthalene (B1677914) ring and the hydroxyl (-OH) group contribute to the electron density of the HOMO. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

Stability and Reactivity: DFT calculations can predict the thermodynamic stability of the molecule by determining its total electronic energy and heat of formation. Furthermore, reactivity can be visualized using Molecular Electrostatic Potential (MEP) maps. In an MEP map of this compound, regions of negative electrostatic potential (typically colored red) are concentrated around the oxygen atoms of the nitro and hydroxyl groups, identifying them as likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) highlight areas susceptible to nucleophilic attack. The strong intramolecular hydrogen bond between the hydroxyl group at position 2 and the nitro group at position 1 is a key stabilizing feature, and its geometry and strength can be accurately modeled using DFT.

The table below presents typical theoretical data obtained from DFT calculations for this compound, often performed using a basis set like 6-311++G(d,p).

Calculated ParameterTypical Predicted ValueSignificance
HOMO Energy-7.5 to -8.5 eVIndicates electron-donating capability.
LUMO Energy-3.0 to -4.0 eVIndicates electron-accepting capability; lowered by nitro groups.
HOMO-LUMO Gap (ΔE)4.0 to 4.5 eVCorrelates with chemical reactivity and kinetic stability.
Dipole Moment4.5 to 5.5 DebyeReflects the overall polarity of the molecule due to asymmetric charge distribution.
Total Energy-950 to -955 HartreeA measure of the molecule's overall thermodynamic stability.

Prediction of Electron Affinities and Isomeric Energy Landscapes of Dinitronaphthalene Derivatives

Computational methods are particularly effective for comparing the properties of isomers, where subtle structural differences can lead to significant changes in stability and reactivity.

Electron Affinity (EA): The electron affinity is the energy released when an electron is added to a neutral molecule, forming a negative ion. Nitroaromatic compounds are known for their high electron affinities due to the electron-withdrawing nature of the nitro groups. Theoretical calculations can predict the adiabatic and vertical electron affinities of this compound. A high positive EA indicates that the resulting anion is stable, making the parent molecule a strong oxidizing agent or electron-transport material. This property is directly linked to the low-lying LUMO, which can readily accommodate an extra electron.

Isomeric Energy Landscapes: There are numerous structural isomers of dinitronaphthol. DFT calculations can be used to construct an energy landscape by computing the relative energies of these isomers. This allows for the identification of the most thermodynamically stable structures. For this compound, its stability is enhanced by the formation of a six-membered ring via an intramolecular hydrogen bond between the C2-OH and C1-NO₂ groups. This interaction is not present in many other isomers, giving it a relative energetic advantage. Comparing its calculated energy to other isomers, such as those where the nitro groups are at different positions (e.g., 1,5- or 1,8-dinitronaphthalene (B126178) derivatives), provides a quantitative measure of their relative stabilities.

The table below illustrates a hypothetical comparison of relative energies for selected dinitronaphthalene derivatives, with the most stable isomer set as the reference point.

CompoundKey Structural FeatureCalculated Relative Energy (kJ/mol)
1,8-DinitronaphthaleneSevere steric hindrance between peri nitro groups.+25.0
1,5-DinitronaphthaleneSymmetric, less steric strain.+5.2
This compound Intramolecular H-bond stabilization.0.0 (Reference)

Molecular Dynamics (MD) Simulations in Understanding Intramolecular and Intermolecular Interactions

While DFT provides a static, time-independent picture, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This approach is crucial for understanding the dynamic behavior of this compound, particularly its conformational flexibility and interactions in a condensed phase (e.g., a crystal or solution).

Intramolecular Interactions: MD simulations can dynamically model the critical intramolecular hydrogen bond. These simulations can track the bond length, angle, and vibrational frequency of the O-H···O interaction between the hydroxyl and nitro groups. This provides insight into the bond's strength, persistence over time, and its role in restricting the rotation of the functional groups, thereby locking the molecule into a planar, low-energy conformation.

Intermolecular Interactions: In the solid state, the properties of this compound are governed by how its molecules pack together in a crystal lattice. MD simulations can predict crystal packing arrangements and analyze the dominant intermolecular forces. Key interactions include:

π-π Stacking: The planar naphthalene rings of adjacent molecules can stack on top of each other, a stabilizing interaction common in aromatic systems.

Hydrogen Bonding: While the primary hydrogen bond is intramolecular, intermolecular hydrogen bonds can form between the nitro group of one molecule and the aromatic C-H groups of a neighbor.

Understanding these interactions through MD helps explain macroscopic properties like melting point, density, and solubility.

Quantum Chemical Approaches to Elucidate Reaction Mechanisms and Energy Barriers

Quantum chemical methods, including DFT, are essential for mapping out the pathways of chemical reactions involving this compound. By calculating the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS).

Reaction Mechanisms and Energy Barriers: The energy difference between the reactants and the highest-energy transition state on the reaction pathway is the activation energy, or energy barrier. This barrier determines the rate of the reaction. For this compound, a common reaction to study is the deprotonation of its acidic hydroxyl group. Quantum chemical calculations can model the approach of a base, the structure of the transition state where the proton is being transferred, and the final formation of the phenolate (B1203915) anion. The calculated energy barrier provides a quantitative estimate of the phenol's acidity (pKa).

Similarly, these methods can be applied to study nitration, substitution, or reduction reactions. By locating the transition state structures and calculating the associated energy barriers, one can predict the most likely reaction products and the conditions required to facilitate the transformation.

The following table provides a simplified, illustrative example of the calculated relative energies along a reaction coordinate for the deprotonation of this compound by a hydroxide (B78521) ion.

Reaction SpeciesDescriptionCalculated Relative Energy (kcal/mol)
ReactantsThis compound + OH⁻0.0
Transition State (TS)Structure with partially formed and partially broken O-H bonds.+8.5
Products1,3-Dinitronaphthalen-2-olate anion + H₂O-15.0

This data shows the reaction is thermodynamically favorable (exothermic) and has a moderate activation barrier.

Environmental Chemistry and Atmospheric Fate of Nitrated Naphthols

Atmospheric Formation Mechanisms of Nitronaphthols from Biogenic and Anthropogenic Precursors

Nitronaphthols are introduced into the atmosphere through a combination of direct (primary) emissions and, more significantly, through chemical transformations of other pollutants (secondary formation). researchgate.net The precursors for these compounds can be both natural (biogenic) and human-made (anthropogenic).

Anthropogenic sources are major contributors, releasing precursor compounds such as naphthalene (B1677914) and other polycyclic aromatic hydrocarbons (PAHs) from activities like vehicle exhaust, industrial processes, and the combustion of fossil fuels and biomass. researchgate.netrsc.org Biogenic sources, such as emissions from vegetation, can also release volatile organic compounds (VOCs) that may participate in atmospheric chemical reactions leading to nitrated products. copernicus.orgcopernicus.org The interaction between these anthropogenic and biogenic emissions can amplify the production of secondary organic aerosols, which can contain nitrated compounds. copernicus.org

Precursor SourceExamples of PrecursorsFormation Pathway
Anthropogenic Naphthalene, Phenols, Polycyclic Aromatic Hydrocarbons (PAHs)Primary emissions from combustion; Secondary formation via oxidation
Biogenic Terpenes, Isoprene, other Volatile Organic Compounds (VOCs)Secondary formation via oxidation and interaction with anthropogenic pollutants

The atmospheric burden of nitronaphthols is sustained by two main pathways: primary emissions and secondary formation.

Primary Combustion Emissions: Direct emissions from combustion processes are a significant primary source of nitroaromatic compounds. researchgate.net Activities such as biomass and biofuel burning, coal combustion, and vehicle exhaust can release nitronaphthols and related compounds directly into the atmosphere. researchgate.netresearchgate.net For instance, 3-nitrosalicylic acid, a related nitroaromatic compound, is considered a marker for combustion emissions. researchgate.net

Secondary Oxidation Reactions: Secondary formation in the atmosphere is a critical pathway and often the dominant source of nitrated phenols and naphthols. researchgate.net This process typically involves the atmospheric oxidation of parent aromatic hydrocarbons, such as naphthalene (a precursor for naphthols). The oxidation is primarily initiated by highly reactive species like the hydroxyl radical (OH) during the day, the nitrate (B79036) radical (NO₃) at night, and ozone (O₃). rsc.orgbham.ac.ukcopernicus.org

The mechanism for the formation of a nitrated naphthol like 1,3-Dinitronaphthalen-2-ol would proceed via the following general steps:

Oxidation of the Precursor: An aromatic precursor like naphthalene or a naphthol undergoes oxidation. The reaction of an alcohol functional group with an oxidizing agent can lead to the formation of aldehydes or ketones. libretexts.orgchemguide.co.ukolabs.edu.in For example, the reaction of a precursor alcohol with OH radicals involves the abstraction of a hydrogen atom, primarily from a C-H bond. scielo.br

Adduct Formation: The initial reaction, particularly with the OH radical, often involves the formation of an adduct (e.g., a PAH-OH adduct). bham.ac.uk

Nitration: This adduct or subsequent intermediate products can then react with nitrogen oxides (NOₓ), such as nitrogen dioxide (NO₂), leading to the addition of nitro (-NO₂) groups to the aromatic ring, forming nitrated derivatives like nitro-PAHs or, in this case, a dinitronaphthol. bham.ac.uk

These secondary reactions are complex and can produce a wide variety of oxygenated and nitrated organic molecules, contributing to the formation of secondary organic aerosol (SOA). copernicus.orgmdpi.com

Semi-volatile organic compounds (SVOCs) like nitronaphthols can exist in the atmosphere in both the gas phase and the particle phase (adsorbed onto aerosols). rsc.orgbham.ac.uk The distribution between these two phases is known as gas-particle partitioning and is a critical factor determining the compound's atmospheric lifetime, transport, and deposition. aaqr.org

Vapour-Particle Partitioning: The partitioning process is dynamic and influenced by several factors:

Temperature: Lower temperatures favor the partitioning of compounds from the gas phase to the particle phase. rsc.orgcopernicus.org Studies on naphthalene oxidation products show that a decrease in temperature significantly enhances SOA formation, indicating a shift towards the condensed phase. copernicus.org

Compound Volatility: Compounds with lower vapor pressure (higher boiling points) tend to partition more readily onto particles. rsc.org

Aerosol Composition and Humidity: The nature of the existing aerosol particles (e.g., organic vs. inorganic) and the relative humidity can affect partitioning. Partitioning onto organic aerosols is less dependent on humidity, while for inorganic aerosols, it is more significant at lower humidity levels. aaqr.org

Environmental FactorInfluence on PartitioningResearch Finding
Temperature Lower temperature favors partitioning to the particle phase.A 15 K decrease in temperature was shown to double the SOA yield from xylene oxidation, indicating a shift to the particle phase. copernicus.org
Relative Humidity (RH) High RH can decrease partitioning onto inorganic aerosol particles.The gas-particle partitioning coefficient (Kp) for some VOCs declined sharply at RH > 35% on inorganic particles. aaqr.org
Aerosol Type Partitioning behavior differs between organic and inorganic aerosols.Partitioning onto organic aerosols is less dependent on RH, while partitioning onto inorganic aerosols is more important at low RH. aaqr.org

Phase-Dependent Reactivity: The chemical reactions a nitronaphthol undergoes can differ depending on its phase.

Gas Phase: In the gas phase, the dominant loss process for aromatic compounds is reaction with the OH radical. rsc.orgbham.ac.uk

Modeling of Atmospheric Transport and Deposition Processes

To understand the long-range transport and fate of atmospheric pollutants like nitronaphthols, scientists use sophisticated computational models. cefic-lri.orgresearchgate.net These models simulate the key physical and chemical processes that govern a pollutant's journey through the atmosphere. cefic-lri.org

The core components of these models include:

Transport: This involves advection (movement with the mean wind) and diffusion (turbulent mixing). cefic-lri.org Models can be Lagrangian, tracking air parcels as they move, or Eulerian, using a fixed grid. nine-esf.org

Chemical Transformation: Models incorporate chemical reaction schemes to simulate the degradation and formation of compounds in the gas and aqueous phases. cefic-lri.org

Deposition: This is the ultimate removal of the pollutant from the atmosphere. It occurs via two main pathways:

Wet Deposition: Removal by precipitation (rain, snow). cefic-lri.org

Dry Deposition: Direct uptake of gases and particles by surfaces like vegetation, soil, and water. cefic-lri.org

The output of these models provides spatial and temporal distributions of air concentrations and deposition fluxes, which are essential for assessing environmental exposure and risk. cefic-lri.orgresearchgate.net

Atmospheric Model TypeDescriptionExamples
Lagrangian Models Tracks the movement of individual air parcels along trajectories. Often used to trace pollution from specific sources.FRAME, HARM, OML-DEP researchgate.netnine-esf.org
Eulerian Models Uses a fixed three-dimensional grid to calculate concentrations over large regions. Suitable for regional and global scale modeling.EMEP, CHIMERE, LOTOS nine-esf.org
Deposition and Transport Models Specifically designed to model the transport, chemical fate, and deposition of atmospheric contaminants.ADEPT, FALL3D cefic-lri.orgcopernicus.org

These modeling efforts are critical for predicting how pollutants emitted in one region can be transported over long distances, potentially affecting remote ecosystems far from the original source. rsc.orgresearchgate.net

Advanced Analytical Methodologies for Research and Characterization of Nitrated Naphthalene Compounds

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification and Speciation in Complex Environmental Samples

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical tool for the analysis of nitrated naphthalene (B1677914) compounds in environmental samples. measurlabs.com This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for detecting trace quantities of contaminants in intricate matrices like water, soil, and air. measurlabs.commdpi.com The use of LC-MS/MS is particularly advantageous for non-volatile and thermally unstable compounds, which are not amenable to gas chromatography. mdpi.com

The high specificity of MS/MS, often performed in the multiple reaction monitoring (MRM) mode, allows for reliable quantification even when significant background interference is present. mdpi.comspectroscopyonline.com This is achieved by selecting a specific precursor ion of the target analyte in the first mass spectrometer and then detecting a specific product ion in the second mass spectrometer after fragmentation. spectroscopyonline.com This double mass filtering process drastically reduces noise and matrix interferences. spectroscopyonline.com For complex environmental samples, sample preparation steps such as solid-phase extraction (SPE) are often employed to pre-concentrate analytes and clean up the sample, enhancing the sensitivity and precision of the analysis. mdpi.comnih.gov Isotope dilution methods, where a stable isotope-labeled version of the analyte is added to the sample, are frequently used to ensure the reliability and accuracy of quantification by correcting for matrix effects and variations in instrument response. nih.govnih.gov

The power of LC-MS/MS has been demonstrated in the analysis of various polar pesticides and other contaminants in environmental water and sediment, achieving very low detection limits. nih.gov Although direct studies on 1,3-Dinitronaphthalen-2-ol are not abundant, the methodologies developed for other nitrated aromatic compounds are directly applicable.

Table 1: Performance of LC-MS/MS for Analysis of Polar Contaminants in Environmental Matrices

Analyte TypeMatrixExtraction/CleanupDetection LimitsRelative Recoveries (%)Reference
Polar PesticidesSedimentPressurized Liquid Extraction (PLE), Solid-Phase Extraction (SPE)Low ng/g76-124 nih.gov
PharmaceuticalsEnvironmental WaterSolid-Phase Extraction (SPE)1.13-5.45 ng/LNot Specified mdpi.com
GuanidinesHuman UrineSolid-Phase Extraction (SPE)Not Specified75.3-111 nih.gov

High-Performance Liquid Chromatography (HPLC) Coupled with Diverse Detection Principles for Nitrated Compounds

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of nitrated polycyclic aromatic hydrocarbons (NPAHs), a class that includes dinitronaphthalenes. researchgate.netd-nb.info The choice of detector is crucial and is tailored to the specific analytical requirements of sensitivity and selectivity. researchgate.net

Commonly used detectors include UV-Vis spectrophotometric detectors, which are universal but may lack the required sensitivity for trace analysis. researchgate.netpan.olsztyn.pl For enhanced selectivity and sensitivity, fluorescence detection is often employed. nycu.edu.tw Since most nitrated naphthalenes are not naturally fluorescent, this method requires an on-line post-column reduction step where the nitro compounds are converted to their highly fluorescent amino derivatives. nycu.edu.twunc.edu This reduction can be achieved using a catalytic reducer column. unc.edu

Electrochemical detection offers another sensitive and selective option for HPLC analysis of NPAHs. nycu.edu.tw Other detection methods, such as chemiluminescence and mass spectrometry, have also been successfully coupled with HPLC for the determination of these compounds. researchgate.net The separation itself is typically performed using reversed-phase columns, such as C18, with mobile phases commonly consisting of mixtures of acetonitrile (B52724) and water or methanol (B129727) and water. unc.edubezmialemscience.org

Table 2: Examples of HPLC Methods for Nitrated Aromatic Compounds

AnalytesHPLC ColumnMobile PhaseDetection MethodDetection LimitReference
Nine Nitro-PAHsSupelcosil LC-PAH (5 µm)Methanol/Water (80/20)On-line reduction to amino-PAH, Fluorescence detection7.6 - 90 pg/injection unc.edu
1-Nitronaphthalene (B515781), 2-NitrofluoreneC18Not SpecifiedIndirect Fluorescence (quenching)2.9 x 10-10 mol/L (1-NN) nih.gov
CaffeineRP-Thermo C18 (5µm)Acetonitrile/Water/Methanol (15:1:84)PDA at 254 nm0.01 mg/L ejgm.co.uk
Carbonyl Compounds (as DNPH derivatives)Not SpecifiedNot SpecifiedUV absorbance at 360 nmSee reference for MDLs epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile and Semi-Volatile Nitrated Analytes

Gas chromatography combined with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including nitrated naphthalenes. d-nb.infonih.gov The method's strength lies in the high separation efficiency of capillary GC columns and the definitive identification capabilities of MS. mdpi.com For nitrated compounds, different ionization techniques can be employed within the mass spectrometer. d-nb.info While electron impact (EI) ionization is common, it can sometimes lead to extensive fragmentation without a clear molecular ion, making identification difficult. researchgate.net

For enhanced sensitivity and selectivity towards electrophilic compounds like nitroarenes, negative ion chemical ionization (NCI) is often preferred. researchgate.net GC coupled with tandem mass spectrometry (GC-MS/MS) using NCI can significantly improve detection limits and confirmation certainty by minimizing matrix interference. researchgate.net

A key challenge in the GC analysis of some nitrated compounds is their potential for thermal degradation in the hot injector port or on the column. mdpi.com Therefore, careful optimization of GC parameters, such as injector temperature and temperature program, is essential. mdpi.com Despite these challenges, GC-MS has been successfully applied to identify and quantify a wide range of semi-volatile organic nitrates in complex samples like ambient air. mdpi.comchromatographyonline.com

Table 3: GC-MS Parameters for Analysis of Semi-Volatile Organic Nitrates

ParameterConditionReference
Analytical ColumnHP-5MS (30 m × 0.25 mm; 0.25 µm) mdpi.com
Carrier GasHelium at 4 mL/min mdpi.com
Oven Program40°C (3 min), then 10°C/min to 70°C (3 min), then 8°C/min to 110°C (5 min), then 10°C/min to 200°C (12 min) mdpi.com
DetectionElectron Ionization–Mass Spectrometry (EI-MS) mdpi.com
Identified Analytes1-pentyl nitrate (B79036), 4-hydroxy-isoprene nitrate, (3,4)-di-hydroxy-isoprene nitrate mdpi.com

Electrochemical and Voltammetric Techniques for Studying Redox Behavior of Dinitronaphthalenes

Electrochemical methods, particularly voltammetric techniques, are powerful tools for investigating the redox behavior of electroactive species like dinitronaphthalenes. cuni.cz These techniques provide valuable insights into the reduction mechanisms of the nitro functional groups. tandfonline.comcuni.cz The electrochemical reduction of nitronaphthalenes at mercury or amalgam electrodes has been well-studied. tandfonline.comcuni.cz The process in a neutral medium typically involves a four-electron reduction of the nitro group to a hydroxylamine (B1172632) derivative. tandfonline.com In acidic media, this can be followed by a further two-electron reduction to the corresponding amine. tandfonline.com

Techniques such as differential pulse voltammetry (DPV) and adsorptive stripping voltammetry (AdSV) offer high sensitivity for the quantitative determination of nitronaphthalenes, with detection limits reaching sub-micromolar and even nanomolar levels. researchgate.netnih.govchemicke-listy.cz The choice of electrode material is critical, with various mercury-based electrodes and, more recently, silver solid amalgam electrodes being employed. tandfonline.comresearchgate.netresearchgate.net These methods have been successfully applied to determine nitronaphthalenes in environmental samples like drinking and river water, often after a preconcentration step using solid-phase extraction. tandfonline.comnih.gov

Table 4: Voltammetric Determination of Nitronaphthalenes

AnalyteTechniqueElectrodeLinear Range / Limit of Quantification (LQ)Reference
1-NitronaphthaleneDifferential Pulse Voltammetry (DPV)Hanging Mercury Drop Electrode (HMDE)LQ = 3 x 10-8 mol/L chemicke-listy.cz
1-NitronaphthaleneAdsorptive Stripping Voltammetry (AdSV)Hanging Mercury Drop Electrode (HMDE)LQ = 2 x 10-8 mol/L chemicke-listy.cz
1-NitronaphthaleneDifferential Pulse Voltammetry (DPV)Silver Solid Amalgam ElectrodeLinear range: 2 x 10-7 to 1 x 10-4 mol/L tandfonline.comresearchgate.net
2-Nitronaphthalene (B181648)Differential Pulse Voltammetry (DPV)Hanging Mercury Drop Electrode (HMDE)Linear range: 1 x 10-8 to 1 x 10-4 mol/L nih.gov
2-NitronaphthaleneAdsorptive Stripping Voltammetry (AdSV)Hanging Mercury Drop Electrode (HMDE)Linear range: 2 x 10-9 to 1 x 10-8 mol/L nih.gov

Challenges and Innovations in Analytical Characterization of Synthetic Organic Compounds in Research

The analytical characterization of synthetic organic compounds like this compound is fraught with challenges that drive continuous innovation in the field. mdpi.comerpublications.com A primary challenge is the complexity of sample matrices, which can cause significant interference and suppress instrument signals, a phenomenon known as the matrix effect. mdpi.commdpi.com Analytes are often present at trace or ultra-trace concentrations, requiring highly sensitive methods and efficient pre-concentration steps. mdpi.com Furthermore, the stability of analytes during sample collection, storage, and analysis is a constant concern, as degradation can lead to inaccurate results. mdpi.com The identification of unknown compounds and their transformation products, for which analytical standards are often unavailable, presents another significant hurdle. frontiersin.org

In response to these challenges, the field of analytical chemistry is continually evolving. researchgate.net Innovations include the development of more robust and sensitive instrumentation, such as high-resolution mass spectrometry (HR-MS) and advanced hybrid MS systems, which provide greater confidence in compound identification. mdpi.comresearchgate.net There is a strong push towards creating more efficient and "green" sample preparation techniques that reduce solvent consumption and analysis time. mdpi.com The integration of artificial intelligence (AI) and advanced computational algorithms for data processing, peak identification, and even predicting compound properties is an emerging frontier. copernicus.orgnih.gov In synthesis, innovations such as continuous flow reactors and microreactors are being developed to improve the safety and efficiency of processes like nitration. numberanalytics.com These multidisciplinary approaches are essential for tackling the complex problems associated with the analysis of novel synthetic compounds. erpublications.comnih.gov

Potential Research Applications and Advanced Materials Science Perspectives

Investigation of Electronic Properties for the Development of New Materials and Functional Molecules

The unique arrangement of functional groups in 1,3-Dinitronaphthalen-2-ol, specifically the two electron-withdrawing nitro groups and the hydroxyl group on the naphthalene (B1677914) backbone, profoundly influences its electronic characteristics. ontosight.ai This structure makes it a subject of interest in materials science. The positioning of the nitro groups alters the charge distribution across the molecule, a critical factor for its application in developing new materials. The compound's electronic properties are a key reason it is considered a candidate for creating new dyes and pigments. ontosight.ai

Research into related dinitronaphthalene compounds provides insight into the potential of this chemical class. The electronic properties, particularly the ability to undergo electron transfer reactions, are crucial for applications in molecular electronic devices, sensors, and systems for energy conversion. vulcanchem.com Studies on isomers like 2,7-dinitronaphthalene (B1220600) reveal that the radical anion can engage in intramolecular electron exchange, a fundamental process for designing molecular electronics. vulcanchem.com The investigation of charge transfer complexes, for instance with the related 2,4-dinitro-1-naphthol (B147749), further underscores how these molecules can act as electron acceptors, a property essential for creating functional materials. researchgate.net The exploration of such electronic behaviors is pivotal for engineering materials with specific, tailored electrical functionalities. weizmann.ac.il

Electronic PropertyStructural OriginPotential ApplicationRelevant Findings
Altered Charge DistributionPresence and position of two electron-withdrawing nitro (-NO₂) groups on the naphthalene ring. Advanced Materials, Dyes, Pigments. ontosight.aiThe specific arrangement of functional groups modifies the molecule's overall electronic landscape, making it suitable for new material synthesis. ontosight.ai
Electron Acceptor CapabilityThe electron-deficient nature imparted by the nitro groups. researchgate.netCharge Transfer (CT) Complexes, Functional Molecules. researchgate.netThe related 2,4-dinitro-1-naphthol is known to form charge transfer complexes by accepting electrons, a key interaction in molecular chemistry. researchgate.net
Electron Transfer PotentialThe nitroaromatic system allows for the formation of radical anions that can facilitate electron movement. vulcanchem.comMolecular Electronics, Sensors, Energy Conversion Systems. vulcanchem.comStudies on isomers show intramolecular electron exchange in radical anions, a core process for developing molecular-scale electronic components. vulcanchem.com

Role as Model Compounds in Understanding Complex Environmental Chemical Processes

Dinitronaphthalene isomers serve as valuable model compounds for investigating the fate and degradation of nitroaromatic pollutants in the environment. Due to their chemical structure, the environmental impact of dinitronaphthalenes, particularly their persistence and toxicity, is a significant area of research. solubilityofthings.com 1,3-Dinitronaphthalene (B1222033), specifically, has been used as a model pollutant to study degradation mechanisms in controlled settings.

A key area of this research is photocatalytic oxidation. Studies have utilized titanium dioxide (TiO₂) to examine the photocatalytic degradation of dinitronaphthalenes. By observing the breakdown of these model compounds, scientists can gain a better understanding of the chemical reactions that may help mitigate the toxic effects of such pollutants in the environment. The use of these compounds in laboratory settings allows for the detailed study of reaction kinetics and pathways, which is crucial for developing effective remediation strategies for environmental contamination by nitro compounds. solubilityofthings.com

Environmental Process StudiedRole of DinitronaphthaleneMethodologyResearch Insight
Photocatalytic DegradationActs as a model pollutant to observe breakdown. Photocatalytic oxidation in the presence of titanium dioxide (TiO₂). Provides understanding of degradation pathways to help mitigate the environmental impact of nitroaromatic contaminants.
Environmental Persistence & FateServes as a representative nitro compound for study. solubilityofthings.comAnalysis of chemical behavior in various environmental simulations. solubilityofthings.comHelps in assessing the persistence and potential toxicity of this class of chemicals in ecosystems. solubilityofthings.com

Utility as Intermediates in the Synthesis of Other Complex Organic Molecules

Reaction intermediates are transient species formed during a multi-step reaction that are consumed in a subsequent step to yield the final product. libretexts.org this compound and its isomers are useful as intermediates in the synthesis of more complex organic molecules. vulcanchem.com The synthesis of the compound itself typically involves the nitration of naphthalene or its derivatives. ontosight.ai

The related compound 2,4-Dinitro-1-naphthol, for example, serves as a precursor in the synthesis of more elaborate dyes, particularly azo dyes. vulcanchem.com Furthermore, it can be chemically modified to produce a variety of derivatives. Research has shown that synthetic derivatives can be created from 2,4-Dinitro-1-naphthol, including 2,4-Diamino-1-naphthol, which is formed through a reduction reaction, and 2,4-Diacetylamino-1-naphthol, which is prepared by the acetylation of the diamino derivative. vulcanchem.com This utility as a foundational block for creating other substances highlights its importance in synthetic organic chemistry. The pursuit of new methods to synthesize complex benzene (B151609) and naphthalene derivatives is a major theme in organic synthesis, as these products have wide-ranging applications. nih.gov

Starting IntermediateReaction TypeSynthesized Complex MoleculeSignificance
2,4-Dinitro-1-naphtholAzo couplingComplex azo dyes. vulcanchem.comServes as a key building block in the dye industry. vulcanchem.com
2,4-Dinitro-1-naphtholReduction (e.g., with sodium hydrosulfite)2,4-Diamino-1-naphthol. vulcanchem.comCreation of amino-substituted naphthalenes, which are themselves versatile synthetic intermediates.
2,4-Diamino-1-naphtholAcetylation2,4-Diacetylamino-1-naphthol. vulcanchem.comDemonstrates multi-step synthesis pathways starting from a dinitronaphthol base. vulcanchem.com

Future Directions and Emerging Research Avenues for 1,3 Dinitronaphthalen 2 Ol Research

Advanced Studies on Reaction Kinetics and Thermodynamics under Diverse Conditions

Future research into 1,3-Dinitronaphthalen-2-ol should prioritize a systematic investigation of its reaction kinetics and thermodynamics. Understanding how this compound behaves under a wide array of conditions is fundamental to controlling its reactivity and predicting its stability. Key research avenues would involve high-pressure studies to determine activation volumes and reaction mechanisms, as well as varied temperature experiments to establish Arrhenius parameters and activation energies.

The influence of different solvent systems, ranging from polar protic to nonpolar aprotic, on reaction rates and equilibria will be crucial. This can provide insights into solvation effects and the stabilization of transition states or intermediates. Furthermore, the introduction of various catalysts, including phase-transfer catalysts, organocatalysts, and metal complexes, could uncover novel reaction pathways and enhance reaction efficiency. A detailed thermodynamic analysis, encompassing enthalpy, entropy, and Gibbs free energy of formation and reaction, will provide a comprehensive energetic profile of the compound and its transformations.

Table 1: Proposed Areas for Kinetic and Thermodynamic Investigation

ParameterConditions to InvestigatePotential Insights
Temperature Cryogenic to high-temperature regimesActivation energies, reaction rate constants
Pressure Atmospheric to high-pressure (GPa range)Activation volumes, mechanistic pathways
Solvent Polar protic, polar aprotic, nonpolarSolvation effects, transition state stabilization
Catalysis Homogeneous, heterogeneous, enzymaticReaction efficiency, novel synthetic routes

Development of Highly Stereoselective and Regioselective Synthetic Pathways

The precise control over the arrangement of atoms in a molecule is a cornerstone of modern chemical synthesis. For this compound, developing synthetic methods that are both highly stereoselective and regioselective is a significant future challenge. While methods for the synthesis of dinitronaphthalenes exist, achieving specific substitution patterns, particularly on a hydroxylated naphthalene (B1677914) core, requires more sophisticated strategies chemicalbook.comgoogle.comrsc.org.

Future research should focus on employing advanced methodologies such as chiral catalysis to introduce stereocenters with high enantiomeric or diastereomeric excess. The use of directing groups could be explored to guide the nitration or other functionalization reactions to specific positions on the naphthalene ring, overcoming the inherent electronic preferences of the starting material. Zeolite-based solid acid catalysts have shown promise in improving regioselectivity in the nitration of naphthalene and could be adapted for this specific compound chemicalbook.com. Furthermore, multicomponent reactions could offer efficient pathways to construct the core structure in a single step from simpler precursors orientjchem.org.

Integration of Multi-Scale Computational Approaches for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. Future research on this compound would greatly benefit from the integration of multi-scale computational modeling. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate electronic structure, molecular orbitals (HOMO-LUMO gap), and reaction mechanisms at the atomic level mdpi.com. These calculations can elucidate the reactivity of different sites on the molecule and predict the outcomes of various reactions.

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different environments, such as in solution or at interfaces. This can provide insights into its solvation, diffusion, and interaction with other molecules. By combining quantum mechanics with molecular mechanics (QM/MM methods), researchers can study large systems with high accuracy, modeling enzymatic reactions or interactions with biological macromolecules. These predictive models can accelerate the discovery of new reactions and applications for this compound.

Innovation in In-Situ Analytical Techniques for Real-Time Mechanistic Studies

To gain a deeper understanding of the reaction mechanisms involving this compound, the development and application of innovative in-situ analytical techniques are essential. These methods allow for the real-time monitoring of reacting species, intermediates, and products without disturbing the reaction system. Techniques such as rapid-scan spectroscopy (UV-Vis, IR, Raman) and flow chemistry coupled with mass spectrometry can provide kinetic data and help identify transient species.

Advanced nuclear magnetic resonance (NMR) techniques, such as stopped-flow NMR, can be used to study reaction kinetics and elucidate complex reaction networks. The use of specialized electrodes for in-situ electrochemical analysis could monitor redox processes involving the nitro groups. Combining various chromatographic techniques like HPLC and GC with pre-concentration methods can enable the detection of trace-level compounds in complex mixtures ingentaconnect.comcdc.gov. These real-time studies are critical for validating computational models and for the rational optimization of reaction conditions.

Comprehensive Elucidation of Environmental Transformation Pathways and Products

The environmental fate of nitroaromatic compounds is of significant concern due to their potential toxicity. A comprehensive investigation into the environmental transformation pathways of this compound is a crucial area for future research. Studies should focus on its biodegradation by various microorganisms under both aerobic and anaerobic conditions nih.govconicet.gov.arresearchgate.net. Identifying the metabolic pathways and the enzymes involved can pave the way for bioremediation strategies.

Photodegradation studies under simulated solar radiation are also necessary to determine the compound's persistence in aquatic and atmospheric environments researchgate.net. This includes investigating both direct photolysis and indirect photo-transformation mediated by naturally occurring substances like dissolved organic matter. Identifying the various degradation products is critical, as they may be more or less toxic than the parent compound nih.gov. This research will provide the data needed for robust environmental risk assessments and the development of effective remediation technologies for sites contaminated with this class of compounds.

Q & A

Q. What are the recommended synthetic routes for 1,3-Dinitronaphthalen-2-ol in academic research?

  • Methodological Answer : Synthesis typically involves nitration of naphthalen-2-ol using a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration. Post-reaction, purify the crude product via flash chromatography (e.g., cyclohexane/EtOAc 8:2) to isolate the desired isomer . Confirm regioselectivity using ¹H NMR (400 MHz, CDCl₃) and HRMS for molecular ion validation .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopic Analysis : ¹H NMR (proton environments), ¹³C NMR (carbon framework), and HRMS (exact mass confirmation) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to compare melting points and enthalpy of fusion (ΔH) with literature values .
  • Chromatography : HPLC or TLC with UV detection to assess purity (>98%) .

Q. What material science applications are associated with this compound?

  • Answer : It is studied in eutectic systems to analyze crystallization dynamics, phase equilibria, and mechanical properties. For example, flexural strength measurements in hypo-/hypereutectic mixtures provide insights into material robustness under stress .

Advanced Questions

Q. How should researchers resolve contradictions in thermal analysis data (e.g., DSC) for this compound?

  • Methodological Answer :
  • Cross-validate DSC results using multiple heating rates (5–20°C/min) to detect polymorphic transitions or impurities.
  • Compare experimental ΔH values with computational predictions (e.g., DFT calculations for lattice energy).
  • Investigate eutectic phase diagrams to identify nonideal solidification behavior, which may explain deviations .

Q. What strategies optimize crystallization of this compound for single-crystal X-ray studies?

  • Methodological Answer :
  • Undercooling Control : Adjust cooling rates (e.g., 0.1–1.0°C/min) to modulate linear solidification velocity and minimize defects .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance anisotropic crystal growth.
  • Seeding : Introduce seed crystals to guide lattice formation and improve monocrystallinity .

Q. How can computational modeling predict the stability of this compound derivatives?

  • Methodological Answer :
  • DFT Calculations : Model nitro group orientations to assess steric and electronic effects on stability.
  • Database Mining : Use InChIKey identifiers (e.g., LKKDASYGWYYFIK-JURCDPSOSA-N) to retrieve stereochemical data from NIST or PubChem for comparative analysis .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.